molecular formula C25H22ClN3O3 B6514272 N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892279-89-9

N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514272
CAS No.: 892279-89-9
M. Wt: 447.9 g/mol
InChI Key: UNLVCRBBPZXQNY-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a 4-chlorophenyl ethyl group at position 3, a phenylethyl group at position 3, and a carboxamide moiety at position 5. This compound shares structural homology with kinase inhibitors and agrochemicals, though its specific applications remain under investigation.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c26-20-9-6-18(7-10-20)12-14-27-23(30)19-8-11-21-22(16-19)28-25(32)29(24(21)31)15-13-17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVCRBBPZXQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(2-Phenylethyl), 3-[2-(4-Chlorophenyl)ethyl], 7-carboxamide C32H34ClN4O3* ~550* Chlorophenyl group enhances lipophilicity; carboxamide aids H-bonding
1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-... (sc-492703) 3-(4-Ethylphenyl), 1-(2-cyanobenzyl), 7-carboxamide Not provided Not provided Cyanobenzyl introduces electron-withdrawing effects; ethylphenyl increases bulk
C487-0526 3-[(Oxolan-2-yl)methyl], 2,5-dimethylanilino C32H34N4O5 554.65 Oxolane (tetrahydrofuran) substituent improves solubility
BGC Compound (CAS not listed) 3-(4-Methylphenyl), 1-(3-nitrobenzyl), 2-chlorobenzyl Not provided Not provided Nitro group enhances electrophilicity; methylphenyl reduces steric hindrance

*Assumed based on structural similarity to .

Pharmacological and Functional Insights

  • EGFR Inhibition Potential: Quinazolines like BMC201725-9o () with semicarbazone moieties show potent EGFR kinase inhibition (IC50 < 1 µM). The target compound’s carboxamide may offer similar H-bonding capacity but with reduced electrophilicity compared to semicarbazones .
  • Agrochemical Relevance : Chlorophenyl-substituted compounds (e.g., etaconazole, ) are common in fungicides. The target compound’s 4-chlorophenyl group could enhance membrane permeability in pesticidal applications .

Key Research Findings and Hypotheses

Substituent Impact on Bioactivity :

  • Chlorophenyl groups (target compound, 4a ) improve lipid bilayer penetration but may reduce aqueous solubility.
  • Carboxamide vs. semicarbazone ( vs. target): Carboxamides are less reactive but more stable in vivo .

Synthetic Feasibility :

  • Bulky substituents (e.g., phenylethyl) correlate with lower yields (e.g., 2% for 4a ), suggesting optimization is needed for scale-up.

Structural Uniqueness: The combination of 4-chlorophenyl and phenylethyl groups in the target compound distinguishes it from analogs like sc-492703 (cyanobenzyl) or C487-0526 (oxolane) .

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